molecular formula C4H4N2OSe B7810028 2-selanyl-1H-pyrimidin-6-one

2-selanyl-1H-pyrimidin-6-one

Cat. No.: B7810028
M. Wt: 175.06 g/mol
InChI Key: NGXVPIDNNNKQIL-UHFFFAOYSA-N
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Description

2-selanyl-1H-pyrimidin-6-one, also known as 2-selenouracil, is a heterocyclic compound containing selenium. It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids. The incorporation of selenium into the pyrimidine ring enhances its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-selanyl-1H-pyrimidin-6-one typically involves the reaction of pyrimidine derivatives with selenium reagents. One common method is the reaction of 4-hydroxypyrimidine with elemental selenium in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-selanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-selanyl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex selenium-containing heterocycles.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-selanyl-1H-pyrimidin-6-one involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which play a role in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with nucleic acids, potentially affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-selenoxo-2,3-dihydro-4(1H)-pyrimidinone
  • 4-hydroxypyrimidine-2(1H)-selone
  • Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine

Uniqueness

2-selanyl-1H-pyrimidin-6-one is unique due to its specific incorporation of selenium into the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other selenium-containing heterocycles, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-selanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXVPIDNNNKQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)[SeH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(NC1=O)[SeH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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